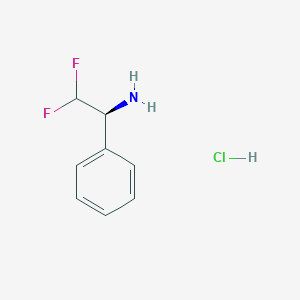![molecular formula C₁₅H₁₄O₅ B1145289 4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde CAS No. 1141892-37-6](/img/structure/B1145289.png)
4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde is an organic compound with the molecular formula C15H14O5. It is a biphenyl derivative characterized by the presence of hydroxyl and methoxy groups, as well as an aldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of vanillin derivatives as starting materials, followed by a series of functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde involves its interaction with molecular targets and pathways. The compound’s hydroxyl and methoxy groups contribute to its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dihydroxy-5,5’-dimethoxybiphenyl-3,3’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of an aldehyde group.
4-Hydroxy-4,5-dimethoxy-1,1’-biphenyl-2-carbonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness
4’,6-Dihydroxy-3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical transformations, while the hydroxyl and methoxy groups enhance its antioxidant properties .
Properties
IUPAC Name |
4-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-13-7-10(3-4-12(13)17)11-5-9(8-16)6-14(20-2)15(11)18/h3-8,17-18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWHZPNGHHQTLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=CC(=C(C=C2)O)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)




